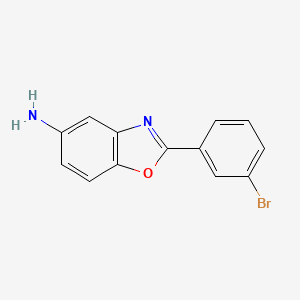

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

説明

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 3-position of the phenyl ring undergoes substitution reactions under specific conditions.

Reagents and Conditions

- Reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃), aryl boronic acids (for coupling).

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

Major Products

Example Reaction Pathway:

Functionalization of the Amine Group

The primary amine at the 5-position participates in acylation, alkylation, and oxidation.

Acylation

- Reagents: Acetyl chloride, phenylacetyl chloride.

- Conditions: Et₃N, dichloromethane (DCM), 0°C → RT .

Product Example:

Oxidation

Product Example:

Ring-Opening and Rearrangement Reactions

The benzoxazole ring undergoes ring-opening under strong acidic or basic conditions, followed by rearrangements.

Acid-Catalyzed Hydrolysis

- Conditions: HCl (6M), reflux .

- Product: 2-Amino-3-bromophenol derivative (via cleavage of the oxazole ring).

Smiles Rearrangement

- Reagents: Et₃N, Cs₂CO₃.

- Conditions: Reflux in toluene .

- Product: Spiro-intermediate yielding N-substituted benzoxazoles after rearomatization .

Electrophilic Substitution on the Benzoxazole Ring

Despite the electron-deficient nature of benzoxazole, directed ortho-metalation can occur at the 4- or 6-positions.

Directed Ortho-Metalation (DoM)

Example:

Reduction Reactions

The benzoxazole ring can be reduced under catalytic hydrogenation.

Catalytic Hydrogenation

- Conditions: H₂ (1 atm), Pd/C, ethanol, RT .

- Product: 2-(3-Bromophenyl)-1,3-benzoxazoline-5-amine (partial saturation of the oxazole ring).

Mechanistic Insights

- Suzuki-Miyaura Coupling: The bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

- Smiles Rearrangement: Involves nucleophilic attack by the amine on the benzoxazole carbon, forming a spiro-intermediate that rearomatizes under basic conditions .

- Electrophilic Substitution: Directed by the electron-withdrawing oxazole ring, metalation occurs at the least deactivated position (C-4 or C-6) .

科学的研究の応用

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of benzoxazole, including 2-(3-bromophenyl)-1,3-benzoxazol-5-amine, exhibit significant antibacterial properties. A study reported moderate activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains of Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics.

-

Anticonvulsant Properties

- The compound has been investigated for its anticonvulsant activity. In a study involving the synthesis of related benzoxazole derivatives, it was found that certain compounds showed promising results in reducing seizure activity in animal models . This suggests potential therapeutic applications in treating epilepsy.

-

Cancer Therapeutics

- The benzoxazole core has been exploited in the design of inhibitors targeting peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in cancer cell proliferation. Compounds derived from benzoxazole have shown antiproliferative effects in vitro and may serve as leads for developing new cancer therapies .

Material Science Applications

-

Fluorescent Dyes

- Due to its unique electronic properties, this compound can be utilized as a fluorescent dye in various applications, including bioimaging and sensing technologies. Its ability to emit fluorescence upon excitation makes it valuable in both research and industrial settings.

- Polymer Additives

Catalysis Applications

- Bimetallic Catalysis

- Research has indicated that benzoxazole derivatives can act as ligands in bimetallic catalytic systems. These catalysts have shown enhanced activity compared to their monometallic counterparts in various organic transformations . The incorporation of such compounds can lead to more efficient synthetic pathways in organic chemistry.

Case Studies

作用機序

The mechanism of action of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

2-(3-Bromophenyl)imidazo[2,1-b]oxazole: This compound has a similar structure but with an imidazole ring instead of a benzoxazole ring.

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound contains a triazole ring and has been studied for its anticancer activity.

Uniqueness

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties

生物活性

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrN₂O, with a molecular weight of approximately 285.12 g/mol. The compound features a benzoxazole ring fused with a bromophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Strains Tested :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

Studies have reported that the compound's antimicrobial efficacy may be linked to its ability to inhibit bacterial growth through specific interactions with microbial cell components .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Prostate cancer cells (PC3)

These effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Notably, it has been shown to bind to nuclear receptors and inhibit certain enzymes that play crucial roles in cellular processes.

- Binding Affinity : The compound's binding affinity to various biological targets is an area of active research. Such interactions are essential for understanding its pharmacological profile and therapeutic potential .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(3-Bromophenyl)-1,3-benzoxazole | Structure | Lacks amine group; known for moderate biological activity |

| 4-Bromo-1,3-benzothiazole | Structure | Contains sulfur; exhibits distinct antimicrobial properties |

| 2-Aminobenzoxazole | Structure | Known for strong biological activity but lacks bromine substitutions |

This comparison highlights the unique structural features of this compound that may enhance its reactivity and biological interactions compared to similar compounds .

Case Studies

Several case studies have explored the biological activity of benzoxazole derivatives including this compound:

- Antimicrobial Studies : In one study, the compound was tested against a panel of bacterial strains, demonstrating notable inhibition zones indicating effective antimicrobial action.

- Cytotoxicity Assays : Another study employed MTT assays to evaluate the cytotoxic effects on cancer cell lines, revealing IC50 values that suggest significant anticancer potential.

特性

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUAXOSGXEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352204 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-81-2 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。